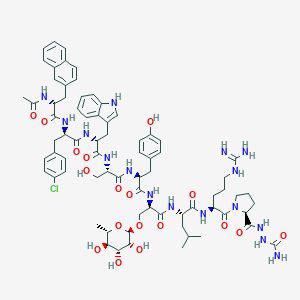
Ramorelix
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ramorelix is a peptide hormone antagonist that is used in scientific research to study the reproductive system. It is a synthetic analog of gonadotropin-releasing hormone (GnRH) and is used to block the effects of GnRH on the pituitary gland. Ramorelix is a powerful tool for investigating the mechanisms of the reproductive system and is used in a variety of research applications.
作用機序
Ramorelix works by binding to the Ramorelix receptor on the pituitary gland and blocking the effects of Ramorelix. Ramorelix is a hormone that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones play a critical role in the regulation of the HPG axis and the reproductive system. By blocking the effects of Ramorelix, Ramorelix can help researchers understand the complex mechanisms involved in the regulation of the HPG axis.
生化学的および生理学的効果
Ramorelix has a number of biochemical and physiological effects that are important for scientific research. It can reduce the levels of LH and FSH in the blood, which can help researchers investigate the effects of these hormones on the reproductive system. Ramorelix can also reduce the size of the pituitary gland, which can help researchers study the structure and function of this important organ.
実験室実験の利点と制限
Ramorelix has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a highly specific antagonist for the Ramorelix receptor, which means that it can block the effects of Ramorelix without affecting other hormones or receptors. This makes it a powerful tool for investigating the mechanisms of the reproductive system. However, one limitation of Ramorelix is that it has a relatively short half-life in the body, which means that it may need to be administered multiple times during an experiment.
将来の方向性
There are many potential future directions for research using Ramorelix. One area of interest is the role of Ramorelix in fertility and reproductive disorders. Researchers are also interested in investigating the effects of Ramorelix on other hormones and receptors in the body. Additionally, there is potential for using Ramorelix as a therapeutic agent for reproductive disorders, although more research is needed in this area.
Conclusion
Ramorelix is a powerful tool for investigating the mechanisms of the reproductive system. It is a synthetic analog of Ramorelix and is used to block the effects of Ramorelix on the pituitary gland. Ramorelix has a number of advantages and limitations for lab experiments, and there are many potential future directions for research using this peptide hormone antagonist. Overall, Ramorelix is an important tool for advancing our understanding of the complex mechanisms involved in the regulation of the reproductive system.
合成法
Ramorelix is synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support using protected amino acids and coupling reagents. After the peptide chain is complete, the resin-bound peptide is cleaved from the support and purified using high-performance liquid chromatography (HPLC). The final product is a white powder that is highly pure and stable.
科学的研究の応用
Ramorelix is used in a variety of scientific research applications related to the reproductive system. It is commonly used to study the regulation of the hypothalamic-pituitary-gonadal axis (HPG axis) and the effects of Ramorelix on the pituitary gland. Ramorelix is also used to investigate the role of Ramorelix in fertility and reproductive disorders.
特性
CAS番号 |
136639-71-9 |
|---|---|
製品名 |
Ramorelix |
分子式 |
C74H95ClN16O18 |
分子量 |
1532.1 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1 |
InChIキー |
WDYSQADGBBEGRQ-APSDYLPASA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |
同義語 |
Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2 Hoe 013 Hoe-013 ramorelix |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



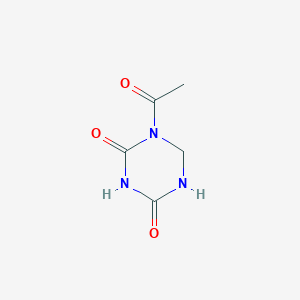
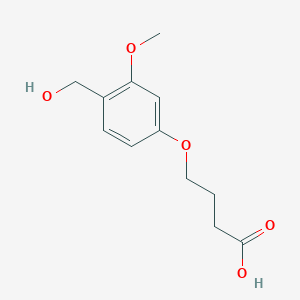
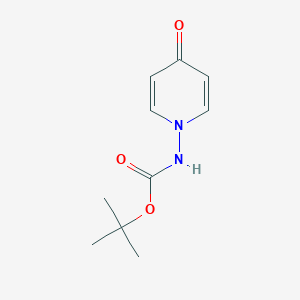
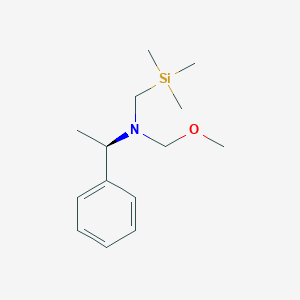
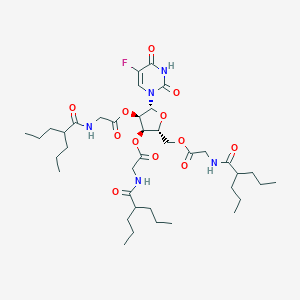
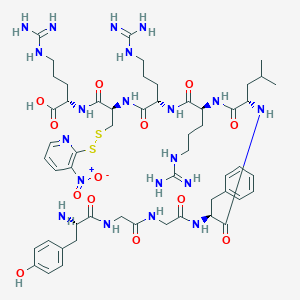
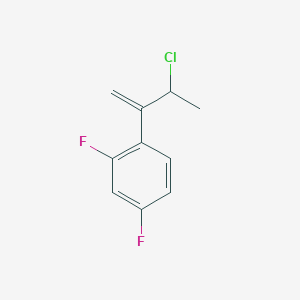
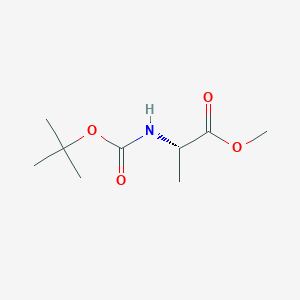
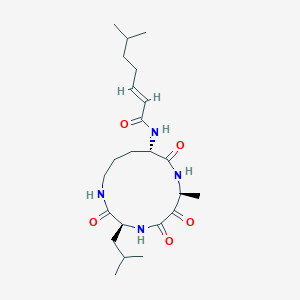
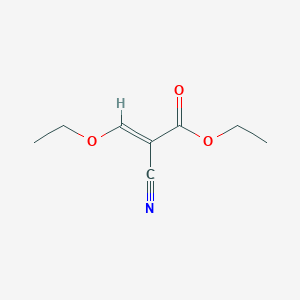
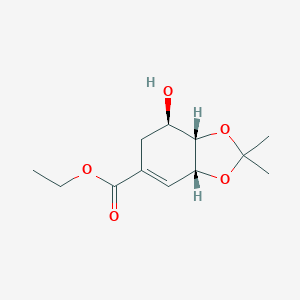
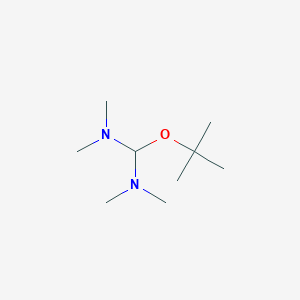
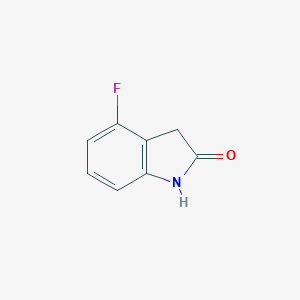
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)